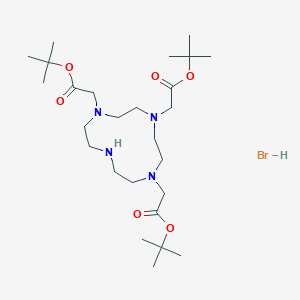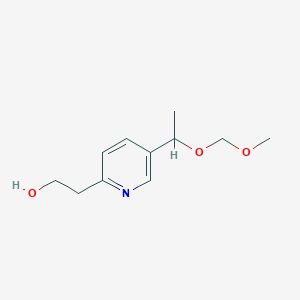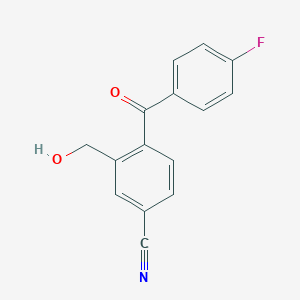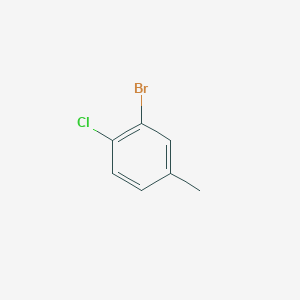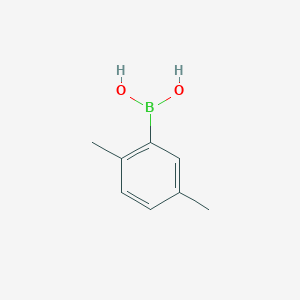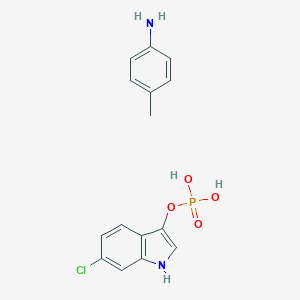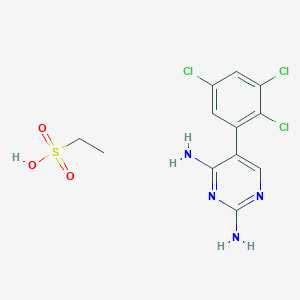
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Übersicht
Beschreibung
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate is a chemical compound with the CAS Number: 144425-86-5 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate has been studied using X-ray crystallography . The compound occurs in two crystalline forms, each with distinct molecular conformations . The ring linkage torsion angle differs by 23.5 degrees between the two forms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate include a molecular weight of 399.68100 . Its boiling point is 506.6ºC at 760mmHg . The compound’s molecular formula is C12H13Cl3N4O3S .Wissenschaftliche Forschungsanwendungen
Subheading Neuroprotection Against Excitotoxic Lesions
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate has been studied for its neuroprotective effects. Research indicates that it can protect against striatal and hippocampal lesions induced by kainic acid in rats, particularly showing effectiveness against lesions in the hippocampus and striatum. However, it does not significantly affect lesions induced by NMDA or S-AMPA in these brain regions (Moncada, Arvin, & Meldrum, 1994).
Glutamate Release Inhibition
Subheading Inhibition of Glutamate Release and Ischemic Protection
The compound has been shown to decrease glutamate release from brain slices and may offer protection against ischemic damage. Its structural features are similar to those of the triazine derivative lamotrigine, which also decreases glutamate release and shows anticonvulsant properties (Meldrum et al., 1992).
Crystal Structures and Interaction Studies
Subheading Analysis of Crystal Structures and Interactions
Studies have explored the crystal structures of various derivatives of 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate. These include investigations of its interactions with different compounds and how these interactions influence its structural properties. Such studies are crucial for understanding the molecular basis of its pharmacological effects (Balasubramani, Muthiah, & Lynch, 2007).
Anticonvulsant Effects
Subheading Anticonvulsant Properties in Epilepsy Models
In addition to neuroprotection, the compound has demonstrated anticonvulsant effects in epilepsy models. Specifically, its ability to elevate seizure thresholds in rat amygdala-kindling models of epilepsy has been observed, making it a potential candidate for the treatment of epilepsy (Morimoto et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethanesulfonic acid;5-(2,3,5-trichlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4.C2H6O3S/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14;1-2-6(3,4)5/h1-3H,(H4,14,15,16,17);2H2,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKJAOGJEDODFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O.C1=C(C=C(C(=C1C2=CN=C(N=C2N)N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162705 | |
| Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
CAS RN |
144425-86-5 | |
| Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



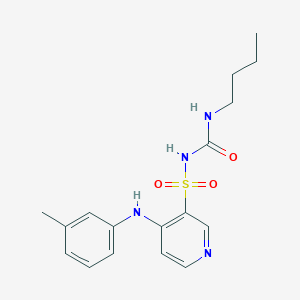
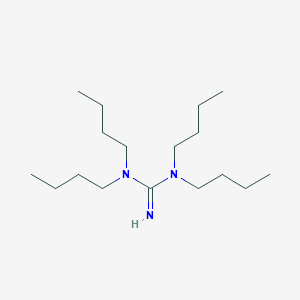
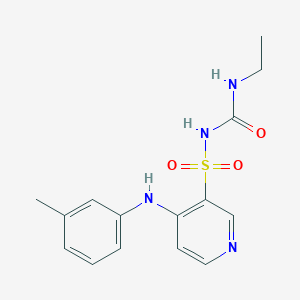
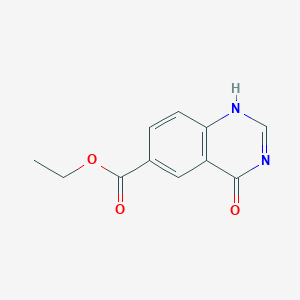
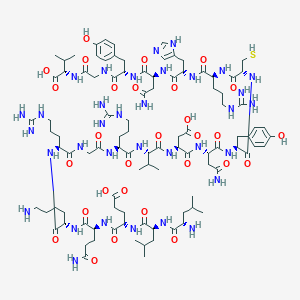
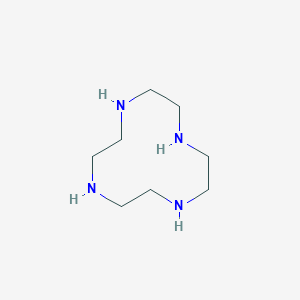
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
